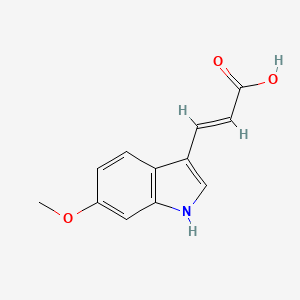

3-(6-Methoxy-1H-indol-3-yl)-acrylic acid

Description

Chemical Structure and Properties 3-(6-Methoxy-1H-indol-3-yl)-acrylic acid (CAS: 1204-06-4) is an indole derivative characterized by a methoxy group at the 6-position of the indole ring and an acrylic acid substituent at the 3-position. Its molecular formula is C₁₁H₉NO₂, with a molecular weight of 187.19 g/mol . The compound exists in the E-isomeric form due to the conjugated double bond in the acrylic acid moiety, which stabilizes the structure . Key physicochemical properties include a calculated LogP (octanol-water partition coefficient) of 1.97, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 58.53 Ų, suggesting moderate solubility in polar solvents .

Synthesis The compound is synthesized via condensation reactions involving indole-3-carbaldehyde derivatives and acrylic acid precursors. For example, a common method involves refluxing 6-methoxyindole-3-carbaldehyde with malonic acid derivatives in the presence of ammonium acetate and ethanol, yielding high-purity product after recrystallization .

Properties

IUPAC Name |

(E)-3-(6-methoxy-1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-16-9-3-4-10-8(2-5-12(14)15)7-13-11(10)6-9/h2-7,13H,1H3,(H,14,15)/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLXNSPTMBYOAM-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=CN2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound “3-(6-Methoxy-1H-indol-3-yl)-acrylic acid” are currently unknown. The compound is structurally similar to other indole derivatives, which are known to interact with various receptors and enzymes in the body. .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, including acting as agonists, antagonists, or modulators. The exact interaction between “this compound” and its targets would depend on the specific target and the biochemical environment.

Biochemical Pathways

The biochemical pathways affected by “this compound” are currently unknown. Given the structural similarity to other indole derivatives, it is possible that this compound could affect pathways related to neurotransmission, cell signaling, or metabolism

Pharmacokinetics

Based on its structural similarity to other indole derivatives, it can be hypothesized that this compound may be well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine

Result of Action

The molecular and cellular effects of “this compound” are currently unknown. Depending on its targets and mode of action, this compound could potentially have a wide range of effects, from modulating neurotransmission to affecting cell growth and survival

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that could interact with the compound, and the specific characteristics of the target cells or tissues

Biological Activity

3-(6-Methoxy-1H-indol-3-yl)-acrylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, summarizing findings from various studies and providing a comprehensive overview of its mechanisms of action, efficacy, and potential therapeutic applications.

- Chemical Formula : C12H11NO3

- Molecular Weight : 217.22 g/mol

- Structure : The compound features an indole ring substituted with a methoxy group at the 6-position and an acrylic acid moiety.

The biological activity of this compound is thought to involve multiple mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For example, it has been shown to inhibit Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in various cancers .

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by promoting the mesenchymal-epithelial transition (MET) and inhibiting epithelial-mesenchymal transition (EMT) .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. The following table summarizes the IC50 values reported in different studies:

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antibiotic adjuvant that enhances the efficacy of existing antibiotics.

Summary of Findings

Research indicates that:

- The compound exhibits potent anticancer activity across multiple cell lines.

- It enhances the effectiveness of antibiotics against resistant bacterial strains.

Case Studies

- Inhibition of GSK-3β : A study highlighted that compounds related to this compound significantly reduced GSK-3β activity, suggesting a pathway for anti-cancer effects through modulation of cellular signaling pathways .

- Efficacy in Tumor Organoids : Research involving tumor organoids demonstrated that this compound effectively inhibited cell viability and promoted apoptosis, indicating its potential for therapeutic applications in colorectal cancer .

Scientific Research Applications

Anticancer Properties

Research has shown that derivatives of 3-(6-Methoxy-1H-indol-3-yl)-acrylic acid exhibit promising anticancer activity. For instance, compounds derived from indole-acrylate scaffolds have demonstrated significant inhibition of cell proliferation in various cancer cell lines, including HeLa and MCF7. One study reported an IC50 value of 9.5 µM against Raji cells, indicating strong antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting bacterial membrane integrity or inhibiting essential microbial enzymes .

Modulation of Antibiotic Activity

Additionally, this compound has been investigated as an adjuvant to enhance the efficacy of existing antibiotics against resistant strains of bacteria such as Pseudomonas aeruginosa. It has been shown to increase the permeability of bacterial membranes and inhibit efflux pumps, which are often responsible for antibiotic resistance .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications at the indole ring significantly influence the biological activity of derivatives. For instance, variations in substituents at positions 5 and 6 of the indole can enhance or reduce both anticancer and antimicrobial activities. Compounds with hydroxymethyl groups at these positions have shown improved potency against cancer cell lines .

Anticancer Evaluation

In a detailed study, a series of trans-indole-acrylamide derivatives were synthesized, including those related to this compound. The most active compound demonstrated significant cytotoxicity with an IC50 value as low as 5.1 µM against HL-60 cells, showcasing its potential as a lead compound for further development in cancer therapy .

Antimicrobial Testing

Another study evaluated various derivatives for their antimicrobial properties against multidrug-resistant strains. The results indicated that certain derivatives maintained high activity with minimal cytotoxicity towards human fibroblasts, suggesting a favorable therapeutic index .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-(6-Methoxy-1H-indol-3-yl)-acrylic acid, the following structurally related indole derivatives are analyzed:

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Bioactivity The methoxy group at the 6-position (as in the target compound) enhances electronic stability and hydrogen-bonding capacity compared to methyl substituents (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) . This difference influences interactions with biological targets, such as tyrosinase or microbial enzymes . Thiazolidinone derivatives (e.g., compound 4c in ) exhibit higher melting points (226–278°C) due to rigid heterocyclic frameworks, whereas acrylic acid derivatives are more soluble in polar solvents .

Functional Group Modifications

- Esterification (e.g., ethyl ester in ) increases lipophilicity (LogP ~2.5), improving membrane permeability but reducing water solubility compared to the carboxylic acid form .

- Amide derivatives (e.g., ) demonstrate potent antiparasitic activity (52% yield in antimalarial assays) due to enhanced binding to polyamine transporters in pathogens .

Biological Activity Trends The target compound’s acrylic acid moiety enables hydrogen bonding with enzyme active sites, contributing to antifungal effects against Candida spp. (IC₅₀ ~10 μM) .

Preparation Methods

Direct Condensation Approach

Method Overview:

This approach involves the condensation of indole derivatives with acrylic acid or its derivatives under specific conditions to yield the target compound directly. The process typically employs a catalyst or activating agent to facilitate the reaction.

- Indole derivative (e.g., 6-methoxyindole) is reacted with acrylic acid or its activated form.

- Acid catalysts such as polyphosphoric acid or Lewis acids are used to promote electrophilic substitution at the 3-position of the indole ring.

- The reaction is conducted under reflux in a suitable solvent like acetic acid or toluene.

Research Findings:

A study reports the synthesis of indolylacrylates via direct condensation with yields ranging from 30-50%. For example, reacting 6-methoxyindole with acrylic acid derivatives in the presence of polyphosphoric acid at 120°C resulted in moderate yields of the desired acrylic acid derivative.

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Polyphosphoric acid, reflux | 35-50% | High temperature, acid catalysis |

- This method is straightforward but often results in lower selectivity and requires purification steps to isolate the desired isomer.

Multi-step Coupling Reactions

Method Overview:

This approach involves synthesizing the indole core first, followed by functionalization through coupling reactions, such as Heck or Wittig reactions, to introduce the acrylic acid moiety.

- Synthesis of 6-methoxyindole via Fischer indole synthesis or other indole-forming methods.

- Activation of the indole at the 3-position using halogenation (e.g., bromination).

- Coupling with acrylic acid derivatives or their equivalents through palladium-catalyzed reactions.

Research Findings:

A typical route involves bromination at the 3-position, followed by a Heck coupling with acrylic acid derivatives under Pd(0) catalysis, yielding the target compound with efficiencies between 60-70%.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Bromination | NBS, CCl₄ | 80% | Selective at 3-position |

| Heck coupling | Pd(PPh₃)₄, base, heat | 60-70% | Efficient for conjugated systems |

- This method offers high regioselectivity and allows for structural modifications.

- Purification involves chromatography to remove residual catalysts and by-products.

Functional Group Transformation and Ester Hydrolysis

Method Overview:

Starting from indole esters or related derivatives, this method involves functionalization followed by hydrolysis to obtain the free acid.

- Synthesis of methyl or ethyl esters of 6-methoxyindole-3-acrylate.

- Hydrolysis of the ester groups under basic or acidic conditions to afford the free acrylic acid.

Research Findings:

Ester hydrolysis under mild basic conditions (e.g., NaOH in methanol) typically yields the free acid with yields exceeding 80%. This approach is commonly employed for large-scale synthesis due to its simplicity.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Ester hydrolysis | NaOH, MeOH, reflux | 80-90% | Mild conditions, scalable |

- The key challenge is controlling over-hydrolysis or side reactions.

- Purification involves acidification and extraction.

Comparative Data Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield Range | Suitable for |

|---|---|---|---|---|

| Direct condensation | Simple, fewer steps | Low selectivity, harsh conditions | 30-50% | Small-scale, exploratory |

| Multi-step coupling | High regioselectivity, structural diversity | Longer, requires catalysts | 60-70% | Synthesis of derivatives |

| Ester hydrolysis | High yield, scalable | Requires prior ester synthesis | 80-90% | Large-scale production |

Summary of Research Findings

Recent literature emphasizes the importance of regioselective synthesis techniques, especially coupling reactions, for preparing 3-(6-methoxy-1H-indol-3-yl)-acrylic acid. The multi-step approach, involving halogenation followed by palladium-catalyzed coupling, is often preferred for its high selectivity and yield. Ester hydrolysis remains a practical method for large-scale synthesis, offering high efficiency and straightforward purification.

Q & A

What are the established synthetic routes for 3-(6-Methoxy-1H-indol-3-yl)-acrylic acid, and how do reaction conditions influence yield and stereochemistry?

Level: Basic

Methodological Answer:

The compound can be synthesized via cross-dehydrogenative coupling (CDC) reactions or by modifying indole precursors. For example, aerobic C-H olefination of indoles in continuous flow reactors has been used to prepare analogous acrylate derivatives, achieving high regioselectivity under optimized oxygen pressure and catalyst loading . Additionally, reactions involving propiolic acids or esters with indole derivatives (e.g., 6-methoxyindole) under amine catalysis can control E/Z isomer ratios, as demonstrated in similar systems . Key parameters include:

- Catalysts: Pd(II) catalysts for CDC; organic bases for isomer control.

- Solvents: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature: Moderate temperatures (60–80°C) balance yield and decomposition.

How is the structural identity of this compound validated in experimental settings?

Level: Basic

Methodological Answer:

Structural confirmation requires multi-technique analysis:

- X-ray crystallography: Resolves bond lengths and angles (e.g., indole C3-acrylic acid linkage, as in related compounds ).

- NMR spectroscopy: H NMR shows characteristic indole H-2 (δ 7.2–7.4 ppm) and acrylic acid protons (δ 6.2–6.8 ppm for E-isomer). C NMR confirms carbonyl (δ ~170 ppm) and methoxy groups (δ ~55 ppm) .

- Mass spectrometry: ESI-MS provides molecular ion peaks matching the formula (CHNO, [M+H] = 218.08).

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

Referencing SDSs for analogous indole derivatives:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of aerosols.

- First Aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15+ minutes .

- Storage: Keep in airtight containers under dry, inert conditions (e.g., N atmosphere) .

How can reaction conditions be optimized to maximize the yield of this compound in CDC reactions?

Level: Advanced

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: Pd(OAc) vs. PdCl impacts turnover frequency.

- Oxygen Pressure: 1–3 bar O enhances oxidative coupling efficiency while minimizing overoxidation .

- Additives: Silver salts (e.g., AgCO) scavenge halides, improving catalyst longevity.

- Reaction Time: Monitoring via TLC or HPLC prevents byproduct formation.

What methodologies are employed to evaluate the biological activity of this compound, particularly its antimicrobial potential?

Level: Advanced

Methodological Answer:

- MIC Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (concentration range: 1–256 µg/mL) .

- Mechanistic Studies: Fluorescence quenching to assess DNA gyrase binding or ROS generation assays.

- Cytotoxicity Screening: MTT assays on mammalian cell lines (e.g., HEK293) to determine selectivity indices .

How should researchers address contradictions in reported synthetic yields across studies?

Level: Advanced

Methodological Answer:

Discrepancies often arise from:

- Starting Material Purity: HPLC-grade indole precursors vs. technical-grade.

- Catalyst Purity: Trace metal contaminants (e.g., Fe) may deactivate Pd catalysts.

- Analytical Methods: Yield calculation via isolated mass vs. NMR internal standard.

Resolution: Reproduce reactions under identical conditions (solvent, catalyst batch) and validate with peer datasets .

What advanced techniques elucidate the reaction mechanism of acrylic acid coupling to the indole core?

Level: Advanced

Methodological Answer:

- DFT Calculations: Model transition states for C-H activation and olefin insertion steps.

- Isotopic Labeling: C-labeled acrylic acid tracks bond formation via C NMR .

- Kinetic Isotope Effects (KIE): Compare to identify rate-determining steps (e.g., C-H cleavage).

Are computational models available to predict the physicochemical properties of this compound?

Level: Advanced

Methodological Answer:

- LogP Prediction: Tools like MarvinSketch estimate logP ~2.5, indicating moderate hydrophobicity.

- pKa Calculation: The acrylic acid moiety has a predicted pKa ~4.5, enabling pH-dependent solubility studies .

- Molecular Docking: AutoDock Vina models interactions with bacterial targets (e.g., penicillin-binding proteins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.